molecular formula C16H17NO B4628174 N-(3-methylbenzyl)-2-phenylacetamide

N-(3-methylbenzyl)-2-phenylacetamide

Cat. No.: B4628174
M. Wt: 239.31 g/mol
InChI Key: MPQFJPHYPMFDBS-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)-2-phenylacetamide is an aromatic amide characterized by a benzyl group substituted with a methyl group at the meta position (3-methylbenzyl) attached to the nitrogen of a phenylacetamide backbone. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-6-5-9-15(10-13)12-17-16(18)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQFJPHYPMFDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-Methylphenyl)-2-phenylacetamide

  • Structure : A methyl group is directly attached to the phenyl ring bonded to the acetamide nitrogen (meta position).
  • Key Differences: The absence of a benzyl spacer reduces molecular flexibility compared to the target compound. Increased steric hindrance around the nitrogen due to direct phenyl substitution may limit binding to flat enzymatic pockets .

N-(3-Ethylphenyl)-2-phenylacetamide

  • Structure : Features an ethyl group at the meta position of the phenyl ring.
  • Key Differences :
    • The ethyl group increases hydrophobicity, enhancing lipid bilayer penetration but possibly slowing metabolic clearance .
    • Bulkier substituents (ethyl vs. methyl) may alter binding affinity in hydrophobic pockets, as seen in insect repellent formulations where ethyl analogs show prolonged efficacy .

N-(3-Nitrophenyl)-2-phenylacetamide

  • Structure: A nitro group (-NO₂) replaces the methyl group at the meta position.
  • Key Differences :
    • The electron-withdrawing nitro group reduces electron density on the phenyl ring, affecting hydrogen-bonding interactions.
    • Nitro-substituted analogs often exhibit stronger enzyme inhibition due to enhanced electrophilicity, as observed in studies targeting metabolic enzymes .

Functional Group Modifications

N-(2-Hydroxy-2-phenylethyl)-2-phenylacetamide

  • Structure : Incorporates a hydroxy-phenylethyl group instead of benzyl.
  • Key Differences: The hydroxyl group improves water solubility, facilitating intravenous administration but reducing blood-brain barrier penetration . Enhanced hydrogen-bonding capacity may increase receptor selectivity .

N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide Derivatives

  • Structure : Replaces the benzyl group with a benzo[d]thiazole ring.
  • Methoxy groups on the thiazole ring enhance metabolic stability, as seen in anticancer agents .

Structural Influence on Pharmacokinetics and Bioactivity

The table below summarizes how structural variations impact key properties:

Compound Name Substituent/Modification Lipophilicity (LogP)* Bioactivity Highlights
This compound 3-Methylbenzyl ~3.2 (estimated) Moderate membrane permeability
N-(3-Ethylphenyl)-2-phenylacetamide 3-Ethylphenyl ~3.8 Prolonged insect repellent activity
N-(3-Nitrophenyl)-2-phenylacetamide 3-Nitrophenyl ~2.5 Strong enzyme inhibition
N-(2-Hydroxy-2-phenylethyl)-2-phenylacetamide Hydroxy-phenylethyl ~1.9 High aqueous solubility

*Estimated based on substituent contributions.

  • Lipophilicity : Methyl and ethyl groups increase LogP, enhancing tissue penetration but risking slower renal excretion. Nitro and hydroxy groups reduce LogP, favoring solubility .
  • Bioactivity: Electron-withdrawing groups (e.g., -NO₂) enhance interactions with nucleophilic enzyme sites, while bulky substituents (e.g., benzyl) improve target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylbenzyl)-2-phenylacetamide
Reactant of Route 2
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N-(3-methylbenzyl)-2-phenylacetamide

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